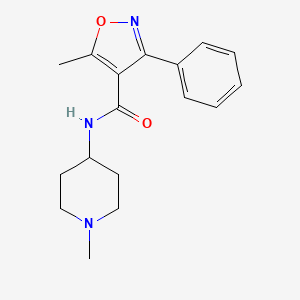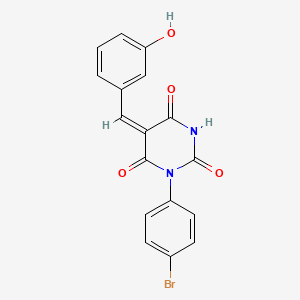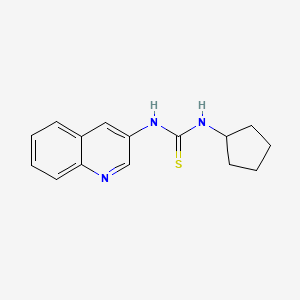
5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of isoxazole carboxamides, which have been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Mécanisme D'action
The exact mechanism of action of 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide is not fully understood, but it is believed to act on the GABAergic system in the brain. This compound has been shown to enhance GABAergic neurotransmission, which can lead to its neuroprotective and anticonvulsant effects. This compound has also been shown to inhibit the activity of enzymes that are involved in the breakdown of neurotransmitters, which can lead to increased levels of neurotransmitters in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, oxidative stress, and neuronal damage. This compound has also been shown to improve cognitive function and memory. In addition, this compound has been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide is its potential therapeutic applications in various diseases. This compound has been extensively studied in animal models and has shown promising results. However, there are also some limitations to the use of this compound in lab experiments. This compound is a synthetic compound and may not fully replicate the effects of natural compounds in the body. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Orientations Futures
There are several future directions for the study of 5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the mechanism of action of this compound in different experimental conditions. In addition, the therapeutic potential of this compound in various diseases should be further explored in clinical trials. Finally, the development of new derivatives of this compound with improved pharmacological properties may lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide can be synthesized using a multi-step process that involves the reaction of 4-isoxazolecarboxylic acid with 1-methyl-4-piperidone, followed by the addition of phenylmagnesium bromide and methyl iodide. The final product is obtained after purification by column chromatography. The synthesis of this compound has been optimized to improve the yield and purity of the compound, which is essential for its use in scientific research.
Applications De Recherche Scientifique
5-methyl-N-(1-methyl-4-piperidinyl)-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In animal models, this compound has been shown to have neuroprotective effects and improve cognitive function. This compound has also been investigated for its potential as an analgesic and anti-inflammatory agent. In addition, this compound has been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy.
Propriétés
IUPAC Name |
5-methyl-N-(1-methylpiperidin-4-yl)-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-15(16(19-22-12)13-6-4-3-5-7-13)17(21)18-14-8-10-20(2)11-9-14/h3-7,14H,8-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSIHMFDKRSGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide](/img/structure/B5181494.png)
![17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol](/img/structure/B5181498.png)
![1-[1-(2-methylbenzyl)-4-piperidinyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5181507.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B5181515.png)

![4-methoxy-N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5181548.png)
![5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5181554.png)
![3-[(4-methoxyphenyl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5181560.png)
![6-amino-4-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5181562.png)
![diethyl 4-(1,3-benzodioxol-5-yl)-1-[2-(4-fluorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5181567.png)
![7-[(2-chlorobenzyl)oxy]-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one](/img/structure/B5181568.png)

![N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B5181583.png)
